molecular formula C22H22ClN7O B14973321 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide

Cat. No.: B14973321
M. Wt: 435.9 g/mol
InChI Key: RJRKPABAUGTKRO-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide is a complex organic compound known for its significant biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. The presence of a 3-chlorophenyl group and a cyclopentylacetamide moiety further enhances its chemical and biological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide typically involves multiple steps The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, impacting various signaling pathways.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents phosphorylation of downstream targets, thereby modulating cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    AZD5363: Another pyrazolo[3,4-d]pyrimidine derivative known for its kinase inhibitory activity.

    Capivasertib: A related compound with similar biological activities.

Uniqueness

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclopentylacetamide stands out due to its unique combination of a 3-chlorophenyl group and a cyclopentylacetamide moiety, which enhances its binding affinity and selectivity for specific kinases. This makes it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C22H22ClN7O

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-cyclopentylacetamide

InChI

InChI=1S/C22H22ClN7O/c1-14-9-19(27-20(31)10-15-5-2-3-6-15)30(28-14)22-18-12-26-29(21(18)24-13-25-22)17-8-4-7-16(23)11-17/h4,7-9,11-13,15H,2-3,5-6,10H2,1H3,(H,27,31)

InChI Key

RJRKPABAUGTKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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